Product packaging for Di-tert-butyl decanedioate(Cat. No.:CAS No. 143050-66-2)

Di-tert-butyl decanedioate

Cat. No.: B3047657
CAS No.: 143050-66-2
M. Wt: 314.5 g/mol
InChI Key: FLCKGDKAOZWNLX-UHFFFAOYSA-N
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Description

Di-tert-butyl decanedioate (CAS 143050-66-2) is a diester derivative of decanedioic acid (sebacic acid) with a molecular formula of C18H34O4 and a molecular weight of 314.5 g/mol . This compound serves as a valuable protected or activated form of sebacic acid, a naturally occurring dicarboxylic acid with a ten-carbon chain that is an important precursor for polymers like polyamides (e.g., Nylon 6,10) and polyesters . The primary research value of this compound lies in the role of its tert-butyl ester groups, which function as a robust protecting group for carboxylic acids . These groups provide excellent stability, allowing the compound to withstand a wide range of reaction conditions, including exposure to nucleophiles and reducing agents, without being affected . This stability is crucial in multi-step organic synthesis, where selective reactions must be performed on other parts of a molecule. Furthermore, the tert-butyl protecting groups can be cleanly removed under moderately strong acidic conditions, such as with trifluoroacetic acid, to regenerate the parent dicarboxylic acid . This makes this compound a versatile and protected building block for introducing a C10 aliphatic chain into target molecules, and it is particularly useful in the synthesis of complex organic materials, specialty polymers, and other functional compounds where precise control over carboxylic acid reactivity is required. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O4 B3047657 Di-tert-butyl decanedioate CAS No. 143050-66-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ditert-butyl decanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O4/c1-17(2,3)21-15(19)13-11-9-7-8-10-12-14-16(20)22-18(4,5)6/h7-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCKGDKAOZWNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550375
Record name Di-tert-butyl decanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143050-66-2
Record name Di-tert-butyl decanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodological Advancements for Di Tert Butyl Decanedioate

Direct Esterification Approaches for Decanedioic Acid with tert-Butanol (B103910)

Direct esterification stands as a conventional and straightforward method for producing di-tert-butyl decanedioate. This process involves the reaction of decanedioic acid with tert-butanol, typically in the presence of a catalyst. A key challenge in this approach is the steric hindrance presented by the bulky tert-butyl group, which can affect the reaction rate. asianpubs.org

Catalytic Systems in Direct Esterification (e.g., acid catalysts, Lewis acids)

The choice of catalyst is crucial for overcoming steric hindrance and driving the esterification reaction. Various catalytic systems have been developed for this purpose.

Acid Catalysts: Strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are commonly used. researchgate.net These catalysts protonate the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by tert-butanol. wikipedia.org However, these homogeneous catalysts can present challenges in product purification and may cause side reactions such as the dehydration of tert-butanol to isobutylene (B52900). asianpubs.org

Lewis Acids: Lewis acids, such as metal triflates, serve as effective alternatives. They activate the carboxylic acid by coordinating with the carbonyl oxygen. These catalysts are generally milder than strong protic acids, which can lead to higher selectivity.

Solid Acid Catalysts: To circumvent the issues associated with homogeneous catalysts, solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15), zeolites, and heteropoly acids are utilized. asianpubs.orgncl.res.in These heterogeneous catalysts are easily separated from the reaction mixture and are often reusable, contributing to a more sustainable process. asianpubs.org For instance, silicotungstic acid supported on bentonite (B74815) has been used as a solid acid catalyst for the synthesis of tert-butyl acetate (B1210297). asianpubs.org

Reaction Conditions Optimization for High Yields and Selectivity

To achieve high yields and selectivity, optimizing reaction conditions is essential. Key parameters include temperature, reaction time, and the molar ratio of reactants. scielo.br

Temperature: Higher temperatures generally accelerate the reaction but can also promote unwanted side reactions. The optimal temperature is a balance between reaction kinetics and product stability.

Reactant Ratio: Using an excess of tert-butanol can shift the reaction equilibrium towards the formation of the diester, thereby increasing the yield.

Water Removal: As esterification is a reversible reaction that produces water, its continuous removal is necessary to drive the reaction forward. google.com This is often accomplished through azeotropic distillation. google.com

Table 1: Comparison of Catalytic Systems for Direct Esterification

Catalyst Type Examples Advantages Disadvantages
Homogeneous Acid H₂SO₄, PTSA High catalytic activity, low cost Difficult separation, corrosive, potential for side reactions
Lewis Acids Metal Triflates High selectivity, mild conditions Higher cost, moisture sensitivity
Solid Acid Amberlyst-15, Zeolites Easy separation, reusability Potentially lower activity than homogeneous catalysts

Transesterification Processes Involving tert-Butyl Precursors

Transesterification offers an alternative route to this compound. This process involves reacting a different ester of decanedioic acid, such as dimethyl decanedioate, with tert-butanol in the presence of a catalyst. wikipedia.orgmasterorganicchemistry.com

Base-Catalyzed Transesterification Mechanisms

Base-catalyzed transesterification is a frequently used method. srsintl.com The mechanism involves the deprotonation of tert-butanol by a strong base, like sodium methoxide (B1231860) or potassium hydroxide (B78521), to form a more potent nucleophile, the tert-butoxide anion. srsintl.comresearchgate.net This anion then attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then forms the desired product. srsintl.comresearchgate.netresearchgate.net It is important to ensure the reaction mixture is dry, as the presence of water can lead to undesirable side reactions like base hydrolysis. srsintl.com

Enzyme-Catalyzed Transesterification Pathways

Enzymatic catalysis presents a green and highly selective option for transesterification. nih.gov Lipases, such as those from Candida antarctica (e.g., Novozym 435), are commonly employed. mdpi.comresearchgate.net These enzymes can function in non-aqueous environments and exhibit high selectivity, which minimizes the formation of byproducts. nih.govresearchgate.net The use of enzymes allows for mild reaction conditions, which helps to preserve the integrity of the compounds. nih.gov Cyclodextrin glucanotransferase (CGTase) has also been shown to catalyze the glycosylation of tert-butyl alcohol. mdpi.com

Alternative Synthetic Pathways for Ester Bond Formation

Other methods for synthesizing this compound exist, particularly for applications requiring high purity. One such method is the reaction of decanoyl chloride (the diacyl chloride of decanedioic acid) with potassium tert-butoxide. While this reaction is typically fast and high-yielding, the handling of the reactive acyl chloride requires special safety precautions. Another approach involves using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to facilitate the esterification under mild conditions. kiku.dkwikipedia.orgchemicalbook.comchemicalbook.com

Anhydride-Mediated Esterification Techniques

Anhydride-mediated esterification is a prominent method for synthesizing esters. In the context of this compound, this technique typically involves the activation of the carboxylic acid groups of decanedioic acid by an anhydride (B1165640), which facilitates the subsequent nucleophilic attack by tert-butanol.

A key reagent in this category is di-tert-butyl dicarbonate (Boc anhydride). researchgate.netwikipedia.org Although widely known as a protecting group for amines, Boc anhydride also serves as an efficient activating agent for carboxylic acids to form esters. researchgate.net The reaction proceeds through the formation of a mixed anhydride intermediate. The carboxylic acid (decanedioic acid) reacts with Boc anhydride, often in the presence of a nucleophilic catalyst like 4-(N,N-dimethylamino)pyridine (DMAP), to form a highly reactive mixed anhydride. researchgate.net This intermediate is then susceptible to nucleophilic attack by tert-butanol. A significant advantage of this method is that the byproducts, tert-butanol and carbon dioxide, are volatile and easily removed, simplifying product purification. researchgate.net

The general mechanism using a Lewis base catalyst like DMAP involves the catalyst in every step, starting with the formation of a reactive acetylpyridinium-type intermediate from the anhydride. researchgate.net This intermediate then readily reacts with the alcohol to yield the desired ester.

Reagent SystemCatalystKey FeaturesByproducts
Decanedioic acid, Di-tert-butyl dicarbonate (Boc₂O), tert-butanol4-(N,N-Dimethylamino)pyridine (DMAP)Mild reaction conditions; clean conversion. researchgate.nettert-Butanol, Carbon Dioxide (CO₂)
Decanedioic acid, Di-tert-butyl pyrocarbonatePyridineForms a mixed anhydride, activating the carboxylic acid. researchgate.nettert-Butanol, Carbon Dioxide (CO₂)

Coupling Reagent Applications in this compound Synthesis

Coupling reagents are extensively used in amide and ester synthesis to activate carboxylic acids, particularly in peptide synthesis, and their application can be extended to the formation of sterically hindered esters like this compound. uni-kiel.deuniurb.it These reagents convert the carboxylic acid into a more reactive species, which is then readily attacked by the alcohol.

Carbodiimides: A classic example is the Steglich esterification, which utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in combination with a catalyst, typically DMAP. organic-chemistry.org The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org The alcohol then attacks this intermediate, forming the ester and a urea (B33335) byproduct (dicyclohexylurea or diisopropylurea). organic-chemistry.orgpeptide.com The use of DMAP is crucial as it acts as an acyl transfer reagent, forming a reactive amide with the O-acylisourea that reacts rapidly with the alcohol, accelerating the reaction and minimizing the formation of the N-acylurea side product. organic-chemistry.org

Onium Salts (Phosphonium and Aminium/Uronium): Onium salt-based coupling reagents are highly efficient and are categorized as phosphonium (B103445) or aminium (uronium) salts.

Phosphonium Reagents: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are effective for forming esters. peptide.com They activate the carboxylic acid by forming an active ester intermediate, which then reacts with the alcohol. PyAOP is noted to be particularly effective for coupling sterically hindered substrates. peptide.com

Aminium/Uronium Reagents: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely used. peptide.com They react with the carboxylic acid in the presence of a non-nucleophilic base, like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), to generate active OBt or OAt esters, which are highly reactive towards nucleophiles like alcohols. uni-kiel.de HATU is often considered one of the most efficient coupling reagents due to the nature of its HOAt-based leaving group.

Coupling Reagent ClassExample ReagentsCo-reagent/BaseByproduct
CarbodiimidesDCC, DIC organic-chemistry.orgpeptide.comDMAP organic-chemistry.orgDicyclohexylurea (DCU), Diisopropylurea
Phosphonium SaltsPyBOP, PyAOP, BOP peptide.comDIEA, NMM uni-kiel.deTripyrrolidinophosphine oxide
Aminium/Uronium SaltsHBTU, TBTU, HATU, HCTU peptide.comDIEA, NMM uni-kiel.deTetramethylurea

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of this compound and its synthetic intermediates requires methods capable of separating the desired product from unreacted starting materials, catalysts, and byproducts.

Distillation: For liquid products, distillation under reduced pressure (high vacuum) is a common purification method. This technique is suitable for separating compounds with different boiling points. For instance, di-tert-butyl dicarbonate, a related compound, is purified by distillation under reduced pressure, with boiling points reported at 55-56°C (0.15 mm Hg). orgsyn.org This method would be applicable to the final product if it is a thermally stable liquid.

Crystallization: Crystallization is an effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. ijddr.in The choice of solvent is critical; the desired compound should have high solubility at high temperatures and low solubility at low temperatures, while impurities should remain soluble at low temperatures. ijddr.in For non-polar compounds like this compound, recrystallization from a non-polar solvent like hexane (B92381) is a plausible method. nih.gov Melt crystallization, where a melt containing the product is cooled in the presence of a small amount of an organic solvent, has also been used to purify di-tert-butyl dicarbonate to a high degree of purity (>99%). google.com

Chromatography: Chromatographic techniques are powerful for achieving high levels of purity.

Column Chromatography: This is a standard laboratory technique where the mixture is passed through a column of solid adsorbent (e.g., silica (B1680970) gel). Separation occurs based on the differential adsorption of the components.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative-scale purification. Reverse-phase (RP) HPLC, using a C18 column with a mobile phase like acetonitrile (B52724) and water, is a common method for analyzing and isolating moderately polar to non-polar organic compounds. nih.govsielc.com

Solid-Phase Extraction (SPE): SPE cartridges, such as the Sep-Pak C18, can be used for rapid purification. nih.gov The crude product is loaded onto the cartridge, and impurities are washed away with a weak solvent system before the desired product is eluted with a stronger solvent.

Aqueous Workup: After the reaction, a standard workup procedure often involves quenching the reaction with water and extracting the product into an organic solvent like dichloromethane. nih.gov The organic layer is then washed with water or brine to remove water-soluble impurities and dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate before the solvent is removed. nih.govorgsyn.org

Purification TechniquePrincipleApplicationReference
Vacuum DistillationSeparation based on boiling point differences at reduced pressure.Purification of thermally stable liquid products. orgsyn.org, orgsyn.org
RecrystallizationDifferential solubility of the compound and impurities in a solvent at different temperatures.Purification of solid products. nih.gov, ijddr.in
Melt CrystallizationSelective crystallization from a melt containing a small amount of solvent.High-purity purification of compounds that are liquid at room temperature. google.com
HPLCDifferential partitioning between a stationary phase and a liquid mobile phase.High-purity analysis and isolation. sielc.com, nih.gov
Solid-Phase ExtractionAdsorption of the compound onto a solid phase, followed by selective elution.Rapid cleanup of reaction mixtures. nih.gov
Aqueous ExtractionSeparation based on differential solubility in immiscible liquid phases (e.g., organic/aqueous).Removal of water-soluble impurities and byproducts. orgsyn.org, nih.gov

Mechanistic Investigations of Di Tert Butyl Decanedioate Reactivity

Hydrolysis Kinetics and Equilibrium Studies in Various Media

The hydrolysis of di-tert-butyl decanedioate involves the cleavage of its ester bonds to yield decanedioic acid and tert-butanol (B103910). The kinetics and governing mechanisms are highly dependent on the pH of the medium, with distinct pathways under acidic and basic conditions. The bulky tert-butyl groups exert significant steric hindrance, which plays a crucial role in determining the reaction mechanism compared to less hindered esters.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of esters of tertiary alcohols, such as this compound, typically proceeds through a unimolecular AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. rsc.orgunion.edu This pathway is distinct from the more common AAC2 mechanism observed for primary and secondary esters.

The AAL1 mechanism involves the following steps:

Protonation: The ether oxygen atom of the ester is protonated by an acid catalyst (H₃O⁺). This step is a rapid pre-equilibrium.

Unimolecular Cleavage: The protonated ester undergoes slow, rate-determining cleavage of the alkyl-oxygen bond. This results in the formation of decanedioic acid and a stable tertiary carbocation (the tert-butyl cation). The stability of this carbocation is the primary reason for the prevalence of the AAL1 mechanism. oup.com

Carbocation Reaction: The tert-butyl carbocation rapidly reacts with water to form tert-butanol.

This mechanism is supported by kinetic studies on similar tert-butyl esters. For instance, the volume of activation for the acid-catalyzed hydrolysis of tert-butyl acetate (B1210297) is close to zero, which is characteristic of a unimolecular rate-determining step. cdnsciencepub.com The reaction rate is dependent on the concentration of the ester and the acidity of the solution but is independent of the concentration of water as a nucleophile.

Kinetic data for the hydrolysis of tert-butyl formate (B1220265) provides a useful analogue for understanding the reactivity of the tert-butyl ester group.

Table 1: Representative Kinetic Data for Hydrolysis of a Tert-Butyl Ester (tert-butyl formate) in Aqueous Media

Hydrolysis PathwayRate Constant (k)Activation Energy (Ea) (kJ/mol)
Acid-Catalyzed (k_A)(2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹59 ± 4
Neutral (k_N)(1.0 ± 0.2) × 10⁻⁶ s⁻¹78 ± 5
Base-Catalyzed (k_B)1.7 ± 0.3 M⁻¹s⁻¹88 ± 11

Source: Data adapted from studies on tert-butyl formate, which serves as a model for the reactivity of the tert-butyl ester functional group. oup.comusgs.gov

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis of esters, or saponification, most commonly occurs via a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. numberanalytics.comunion.edu This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to form a carboxylate salt and an alcohol. numberanalytics.com

However, for sterically hindered esters like this compound, the BAC2 pathway is significantly retarded. numberanalytics.com The bulky tert-butyl groups shield the carbonyl carbon from nucleophilic attack, making this mechanism kinetically unfavorable under standard conditions. union.edu While the BAC2 mechanism is generally accepted for most esters, extremely hindered esters may require forcing conditions (e.g., high temperatures) or alternative pathways. union.edu

In some cases of severe steric hindrance, a BAL1 (base-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism, involving the formation of a carbocation, or a BAL2 (base-catalyzed, alkyl-oxygen cleavage, bimolecular) mechanism, involving an S_N2 attack on the alkyl group, can be considered, though these are rare for ester hydrolysis. union.edu For this compound, the BAL1 mechanism would be more plausible than BAL2 due to the stability of the tert-butyl cation and the difficulty of an S_N2 reaction at a tertiary carbon center.

Thermal Degradation Pathways and Kinetic Modeling

The thermal stability of an ester is intrinsically linked to its molecular structure. This compound is expected to undergo thermal decomposition through pathways characteristic of esters with β-hydrogens on the alcohol moiety.

Pyrolysis Mechanisms and Product Identification

The pyrolysis of tert-butyl esters typically proceeds via a non-radical, intramolecular elimination (E_i) reaction. This mechanism involves a concerted, six-membered cyclic transition state, leading to the formation of an alkene and a carboxylic acid.

For this compound, this process would occur at both ester ends, likely in a stepwise manner, to yield isobutylene (B52900) and decanedioic acid:

First Decomposition: One tert-butyl ester group decomposes to release a molecule of isobutylene and form a monoester, tert-butyl hydrogen decanedioate.

Second Decomposition: The remaining tert-butyl ester group in the monoester decomposes to release a second molecule of isobutylene, yielding the final product, decanedioic acid.

Under more forcing pyrolysis conditions, the resulting decanedioic acid could potentially undergo further reactions, such as decarboxylation or intramolecular cyclization to form a cyclic anhydride (B1165640) if temperatures are sufficiently high. Studies on the pyrolysis of polymers functionalized with di-tert-butyl phthalate (B1215562) groups have shown that the decomposition proceeds through two consecutive first-order reactions, with a diacid intermediate being formed before cyclizing to phthalic anhydride. cmu.edu

Table 2: Representative Kinetic Data for the Pyrolysis of a Di-tert-butyl Ester Functionality

Reaction StepDescriptionActivation Enthalpy (ΔH‡) (kcal/mol)Activation Entropy (ΔS‡) (cal/mol·K)
Step 1Di-tert-butyl ester → Mono-tert-butyl ester + Isobutylene~42~16
Step 2Mono-tert-butyl ester → Dicarboxylic acid + IsobutyleneNot specifiedNot specified

Source: Data adapted from a kinetic study on the pyrolysis of a polymer functionalized with a di-tert-butyl phthalate group, which serves as a model for the consecutive decomposition of this compound. cmu.edu

Influence of Steric Hindrance on Thermal Stability

Steric hindrance generally enhances the thermal stability of esters. core.ac.uk The bulky tert-butyl groups in this compound restrict the conformational flexibility required to achieve the planar, six-membered transition state of the E_i mechanism. This increases the activation energy for pyrolysis compared to less hindered esters like di-n-butyl sebacate (B1225510). The stability of the ester bond is also influenced by the length of the dicarboxylic acid chain; chemical stability tends to increase with the number of methylene (B1212753) units between the ester groups. rsc.org

Oxidative Degradation Mechanisms and Reaction Products

The oxidative degradation of aliphatic esters like this compound is a complex, free-radical chain reaction that occurs in the presence of oxygen, often initiated by heat or light. The process shares similarities with the oxidation of hydrocarbons and other long-chain esters like those found in biodiesel. researchgate.net

The generally accepted mechanism involves three stages:

Initiation: Formation of free radicals from the ester molecule, typically by abstraction of a hydrogen atom from a methylene (–CH₂–) group on the decanedioate backbone. The C-H bonds adjacent to the carbonyl group (α-carbons) are particularly susceptible.

Propagation: The initial alkyl radical (R•) reacts rapidly with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another ester molecule to form a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.

Termination: The reaction ceases when free radicals combine to form stable, non-radical products.

The primary oxidation products, hydroperoxides, are unstable and decompose to form a variety of secondary oxidation products. mdpi.com This decomposition can be catalyzed by heat or metal ions and leads to the formation of alcohols, aldehydes, ketones, and smaller-chain carboxylic acids through cleavage of the carbon chain. core.ac.uknih.gov The ester linkages themselves can also be hydrolyzed as a secondary effect of the degradation process.

Table 3: Potential Products from the Oxidative Degradation of this compound

Product ClassSpecific Examples
Primary Products Hydroperoxides (at various positions on the decanedioate chain)
Secondary Products
AlcoholsHydroxy-substituted decanedioates, tert-butanol
AldehydesAldehyde-terminated decanedioates, smaller aldehydes
KetonesKeto-substituted decanedioates
Carboxylic AcidsShorter-chain dicarboxylic acids, mono-tert-butyl esters of shorter diacids

Source: This table is a qualitative summary based on established degradation pathways for long-chain aliphatic esters and alkanes. researchgate.netnih.govosti.gov

Radical Scavenging and Antioxidant Interactions

While direct studies on the radical scavenging and antioxidant properties of this compound are not extensively documented in the provided search results, the behavior of structurally related compounds, particularly those containing tert-butyl phenol (B47542) moieties, can offer insights. Phenolic compounds with bulky tert-butyl groups are well-known antioxidants that function by donating a hydrogen atom from the hydroxyl group to quench free radicals, thereby forming a stable phenoxyl radical. diva-portal.orgmdpi.com The tert-butyl groups enhance stability through steric hindrance and electron-donating inductive effects. mdpi.com

The general mechanism for radical scavenging by phenolic antioxidants involves the transfer of a hydrogen atom (HAT), a single-electron transfer followed by a proton transfer (SET-PT), or a sequential proton loss electron transfer (SPLET). mdpi.comresearchgate.net The dominant mechanism often depends on the solvent's polarity. researchgate.net For instance, butylated hydroxytoluene (BHT), a common antioxidant, primarily acts via the HAT mechanism in the gas phase, while the SPLET mechanism is favored in polar solvents. researchgate.net

Although this compound itself lacks the phenolic hydroxyl group necessary for this type of radical scavenging, it is sometimes used in formulations with antioxidants. Its own susceptibility to radical-initiated degradation would be a competing process. The stability of the ester groups against radical attack is a key factor in its performance in such environments.

Photodegradation Mechanisms and Environmental Implications

The environmental fate of this compound is influenced by its susceptibility to photodegradation. Esters can undergo direct photolysis if they absorb light in the environmentally relevant spectrum (>290 nm). The presence of carbonyl groups in the ester functionality suggests potential for photochemical reactions.

Studies on related compounds provide clues to possible degradation pathways. For example, the photodegradation of 2,6-di-tert-butylphenol (B90309) (2,6-DTBP) has been shown to proceed with a half-life of approximately 11.4 hours, transforming into 2,5-di-tert-butylphenol. Another degradation product of 2,6-DTBP under environmental conditions is 2,6-di-tert-butyl-p-benzoquinone. While these are phenolic compounds, the study of their degradation highlights the potential for transformation of the tert-butyl groups under photochemical stress.

It is important to note that the photodegradation of complex molecules in the environment can be influenced by various factors, including the presence of photosensitizers and the specific environmental matrix. scirp.org For instance, the photocatalytic degradation of 4-tert-butylphenol (B1678320) has been studied using catalysts like TiO2 and Ag2CO3 under simulated solar light, demonstrating the potential for accelerated degradation in the presence of such materials. mdpi.commdpi.com

Transesterification Reactions and Their Mechanistic Elucidation

Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group with another alcohol. This process can be catalyzed by acids, bases, or enzymes. wikipedia.org For sterically hindered esters like this compound, the reaction kinetics can be slow, often necessitating a catalyst. nih.gov

Base-Catalyzed Transesterification: Under basic conditions, the reaction proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com An alkoxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.comresearchgate.net This intermediate then collapses, eliminating the original alkoxide and forming the new ester. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. masterorganicchemistry.com A series of proton transfer steps, followed by the elimination of the original alcohol, leads to the formation of the new ester. masterorganicchemistry.com This mechanism is often described by the PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) sequence. masterorganicchemistry.com

The steric hindrance of the tert-butyl groups in this compound would significantly impact the rate of both acid and base-catalyzed transesterification. High pressure can be employed to facilitate the transesterification of sterically hindered esters. researchgate.net

Enzyme-Catalyzed Transesterification: Lipases are enzymes that can catalyze transesterification reactions under mild conditions. wikipedia.orgnih.gov This method can be highly selective. The use of tert-butanol as a co-solvent has been shown to be effective in enzymatic transesterification processes. nih.gov

Other Ester Cleavage and Formation Mechanisms

Besides transesterification, the ester linkages in this compound can be cleaved or formed through other mechanisms.

Ester Cleavage (Deprotection): The tert-butyl ester group is a common protecting group in organic synthesis due to its stability under many conditions and its susceptibility to cleavage under specific acidic conditions. lookchem.com

Acid-Catalyzed Cleavage: Strong acids like trifluoroacetic acid or hydrochloric acid are commonly used to remove tert-butyl esters. lookchem.com The mechanism involves protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene. Milder methods, such as using silica (B1680970) gel in refluxing toluene, have also been developed for the cleavage of tert-butyl esters. lookchem.com Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can also facilitate the thermolytic cleavage of t-butyl esters. researchgate.net

Pyrolysis: At high temperatures, diesters can undergo pyrolysis, leading to the cleavage of β-C–H and C–C bonds. researchgate.net This process results in the formation of lower molecular weight compounds, including monoesters, alcohols, and olefins. researchgate.net

Ester Formation: The formation of this compound can be achieved through several synthetic routes.

Reaction with Di-tert-butyl Dicarbonate (B1257347): Carboxylic acids can be activated by di-tert-butyl dicarbonate (Boc-anhydride) to form a mixed anhydride. researchgate.net Subsequent reaction with tert-butanol would yield the tert-butyl ester.

Phase-Transfer Catalysis: The synthesis of di-tert-butyl diazomalonate has been achieved using a two-phase system with a phase-transfer catalyst, demonstrating a method for forming tert-butyl esters under milder conditions. orgsyn.org

Ytterbium Triflate Catalysis: Ytterbium triflate has been used as a catalyst for the reaction of alcohols with di-tert-butyl dicarbonate to form tert-butyl ethers and esters. researchgate.net

Environmental Chemistry and Fate of Decanedioate Esters with Sterically Hindered Alcohol Moieties

Biodegradation Studies in Aquatic and Terrestrial Environments

Biodegradation is a key process that determines the environmental persistence of many organic chemicals, involving the breakdown of substances by microorganisms. laus.groupepa.gov

For di-tert-butyl decanedioate, this initial, rate-limiting step would theoretically produce tert-butanol (B103910) and decanedioic acid (also known as sebacic acid).

Step 1 (Enzymatic Hydrolysis): this compound + 2 H₂O ---(Esterase/Lipase)--> 2 tert-Butanol + Decanedioic Acid

Following this initial cleavage, the resulting metabolites would likely enter separate degradation pathways. Decanedioic acid, a linear dicarboxylic acid, is expected to be readily biodegradable. tert-Butanol can also be degraded by certain microorganisms, though it is more recalcitrant than simpler primary alcohols. However, the initial hydrolytic step is severely constrained by the compound's molecular structure, as detailed in the following section. Consequently, the formation of these metabolites is expected to be exceptionally slow, making this compound highly persistent against microbial attack.

The biodegradability of an ester is influenced by multiple factors, with molecular structure being paramount for sterically hindered compounds. nih.govmdpi.com

Molecular Structure: The most significant factor limiting the biodegradation of this compound is the extreme steric hindrance caused by the two tertiary-butyl (tert-butyl) groups. nih.gov Microbial enzymes, such as lipases and esterases, that cleave ester bonds are often sensitive to bulky groups near the reaction site. fiveable.me The large, branched structure of the tert-butyl groups physically blocks the enzyme's active site from accessing the carbonyl carbon of the ester bond, thus inhibiting hydrolysis. researchgate.net Studies on various alkyl esters have confirmed that branching in the alcohol moiety significantly reduces the rate and extent of biodegradation. nih.govresearchgate.net Therefore, compared to its linear isomer, di-n-butyl decanedioate, which is readily biodegradable, this compound is expected to be highly resistant to degradation. jmb.or.kr

Environmental Conditions: General environmental factors also play a role in any potential biodegradation. mdpi.com These include:

Temperature: Higher temperatures generally increase the rate of microbial metabolism and enzymatic reactions. mdpi.commiljodirektoratet.no

pH: The activity of microbial enzymes is optimal within a specific pH range. nih.gov

Oxygen Availability: Aerobic degradation (in the presence of oxygen) is typically faster and more complete than anaerobic degradation. fiveable.me

Microbial Population: The presence of microbial communities adapted to degrading hydrocarbons and esters is essential. nih.gov

nih.govresearchgate.netcanada.camiljodirektoratet.nofiveable.me
FactorInfluence on this compound BiodegradationReference
Molecular Structure (Steric Hindrance) Dominant limiting factor; the bulky tert-butyl groups severely inhibit enzymatic attack on the ester bonds.
Water Solubility Expected to be very low, reducing bioavailability to aquatic microorganisms.
Temperature Higher temperatures would theoretically increase the rate of any slow degradation that occurs.
Oxygen Level Aerobic conditions are generally more favorable for ester degradation than anaerobic conditions.

Microbial Degradation Pathways and Metabolite Profiling

Sorption and Transport Phenomena in Environmental Matrices

Sorption is the process by which a chemical binds to soil particles or sediment. This process significantly affects a chemical's mobility and transport in the environment. Highly sorbed chemicals are less likely to leach into groundwater or be transported in surface water. nih.gov

The sorption of neutral, hydrophobic organic compounds is primarily driven by partitioning into the soil organic carbon (SOC). nih.govhnu.edu.cnnih.gov The key parameter describing this is the soil organic carbon-water (B12546825) partition coefficient (Koc). epa.govecetoc.org

Due to its long aliphatic chain and two bulky, nonpolar tert-butyl groups, this compound is expected to be a highly hydrophobic molecule with low water solubility. This suggests it will have a strong tendency to sorb to organic matter in soils and sediments. canada.canih.gov

Mobility in Soil: A high Koc value indicates strong sorption and, consequently, low mobility in soil. qsardb.org Chemicals with strong sorption are largely retained in the upper soil layers and have a low potential to leach into groundwater. researchgate.net It is anticipated that this compound would be classified as having low to immobile behavior in soil environments.

Partitioning in Water: If released into an aquatic system, the compound would preferentially partition from the water column to suspended solids and bottom sediment. canada.ca

The primary factors influencing the sorption of this compound would be its inherent hydrophobicity and the organic carbon content of the soil or sediment; higher organic carbon content leads to stronger sorption. nih.govmdpi.com

canada.canih.govqsardb.orgcanada.ca
Environmental MatrixExpected Behavior of this compoundGoverning FactorsReference
SoilStrong sorption, leading to low to no mobility.High hydrophobicity (low water solubility), Soil Organic Carbon (SOC) content.
Aquatic SystemsPreferential partitioning to suspended solids and bottom sediment.High hydrophobicity, Organic carbon content of sediment.

Soil and Sediment Adsorption/Desorption Dynamics

The movement and distribution of chemical substances within the environment are significantly influenced by their adsorption and desorption characteristics in soil and sediment. For this compound, specific experimental data on its interaction with soil and sediment are limited. However, the likely behavior can be inferred by examining data from analogous compounds, such as other long-chain esters.

The adsorption of organic compounds in soil is frequently quantified by the organic carbon-water partition coefficient (Koc). This value indicates the tendency of a chemical to bind to the organic matter in soil and sediment. A higher Koc value suggests stronger binding and lower mobility. For instance, dibutyl sebacate (B1225510), a structurally similar compound, has an estimated Koc value of 575. This suggests that it is expected to adsorb to suspended solids and sediment in water. Given the structural similarities, it is probable that this compound would also exhibit a tendency for adsorption to soil and sediment particles. The presence of the bulky tert-butyl groups might influence the exact adsorption coefficient.

Adsorption-desorption processes are dynamic and can be influenced by various environmental factors such as soil type, organic matter content, pH, and temperature. The process is often studied using batch equilibrium methods, which help in determining the distribution coefficients (Kd and Koc) and understanding whether the binding is reversible or irreversible. For many organic compounds, adsorption is a multi-step process that can involve initial rapid surface binding followed by slower diffusion into the soil matrix. Desorption can also be a slow process, sometimes exhibiting hysteresis, where the compound does not desorb as readily as it adsorbs.

Table 1: Estimated Soil Adsorption Data for a Structurally Similar Compound

Compound Name Estimated Koc Value Implication for Mobility
Dibutyl sebacate 575 Low mobility in soil

Leaching Potential and Groundwater Contamination

The potential for a chemical to leach through the soil profile and contaminate groundwater is a critical aspect of its environmental risk assessment. This potential is intrinsically linked to its soil adsorption characteristics and water solubility. Chemicals with low Koc values and high water solubility are more likely to be mobile in soil and leach into groundwater.

The presence of sterically hindered tert-butyl groups in this compound could influence its interaction with soil and water, potentially affecting its leaching behavior. Compounds like Methyl tert-butyl ether (MTBE), which also contains a tert-butyl group, are known for their mobility in groundwater due to their high water solubility and low adsorption. However, this compound is a much larger molecule with a long carbon chain, which would significantly decrease its water solubility and increase its tendency to adsorb to soil, thereby reducing its leaching potential compared to smaller, more soluble tert-butylated compounds. The potential for groundwater contamination by this compound is therefore considered to be relatively low, although localized contamination could occur under specific conditions of soil type and high application rates.

Environmental Persistence and Degradation Kinetics

The persistence of a chemical in the environment is determined by the rate at which it is broken down by biological and abiotic processes. The degradation kinetics of a substance are often expressed in terms of its half-life (DT50), which is the time it takes for half of the initial concentration to be degraded.

Specific degradation data for this compound is scarce. However, esters, in general, are known to be susceptible to hydrolysis, which breaks the ester bond to form an alcohol and a carboxylic acid. In the case of this compound, hydrolysis would yield tert-butanol and decanedioic acid. The rate of hydrolysis is dependent on pH and temperature.

Biodegradation is another crucial pathway for the removal of organic chemicals from the environment. Microorganisms in soil and water can utilize organic compounds as a source of carbon and energy. While specific studies on the biodegradation of this compound are lacking, research on other esters like dibutyl sebacate indicates that they can be readily biodegraded by bacteria and fungi. The sterically hindered tert-butyl groups in this compound might, however, slow down the rate of microbial degradation compared to straight-chain esters. The degradation of other tert-butylated compounds, such as ethyl tert-butyl ether (ETBE), has been shown to be dependent on the presence of specific microbial populations capable of metabolizing these structures.

Table 2: Factors Influencing the Environmental Degradation of Esters

Degradation Process Influencing Factors Potential Products of this compound Degradation
Hydrolysis pH, Temperature tert-Butanol, Decanedioic acid
Biodegradation Microbial populations, Oxygen availability, Temperature, Nutrient levels Carbon dioxide, Water, Biomass

Atmospheric Chemistry and Gas-Phase Reactions (e.g., hydroxyl radical reactions)

The fate of volatile and semi-volatile organic compounds in the atmosphere is primarily governed by their reactions with photochemically generated oxidants. The most important of these in the troposphere is the hydroxyl radical (•OH). These radicals are highly reactive and initiate the degradation of many organic pollutants, often referred to as the "detergent" of the atmosphere.

For this compound, its entry into the atmosphere would likely be through volatilization from soil and water surfaces. Once in the gas phase, it would be subject to reaction with hydroxyl radicals. The rate of this reaction determines the atmospheric lifetime of the compound. The reaction typically involves the abstraction of a hydrogen atom from the organic molecule by the hydroxyl radical, leading to the formation of water and an alkyl radical. This initial step triggers a cascade of further reactions, ultimately leading to the oxidation of the compound.

While a specific reaction rate constant for this compound with hydroxyl radicals is not available, it can be estimated based on its chemical structure. The presence of numerous C-H bonds in the decanedioate backbone and the tert-butyl groups provides multiple sites for hydroxyl radical attack. The atmospheric lifetime of an organic compound is inversely proportional to its reaction rate constant with •OH and the concentration of •OH in the atmosphere. For many volatile organic compounds, these lifetimes can range from hours to days. It is expected that this compound would have a relatively short atmospheric lifetime due to its reactivity with hydroxyl radicals.

Table 3: Key Aspects of Atmospheric Chemistry

Atmospheric Process Key Reactant Significance
Gas-Phase Oxidation Hydroxyl Radical (•OH) Primary degradation pathway in the atmosphere.
Photolysis Sunlight Potential for direct breakdown if the molecule absorbs light at relevant wavelengths.

Advanced Analytical Methodologies for Di Tert Butyl Decanedioate Research

Chromatographic Separation Techniques and Method Development

Chromatographic techniques are paramount for the separation and analysis of Di-tert-butyl decanedioate and its related substances. The choice of method depends on the volatility and polarity of the analytes, as well as the specific goals of the analysis, such as quantification or isolation of impurities.

Gas Chromatography (GC) with Various Detection Systems (e.g., FID, MS)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound is introduced into a heated injection port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls.

Flame Ionization Detection (FID) is a common detection system used in GC. It is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon atoms in the analyte. This makes it suitable for quantitative analysis. For instance, in the analysis of related diesters, GC-FID can be optimized to achieve low detection limits, sometimes in the range of 1-2 μg/l for certain compounds. pjoes.com

Mass Spectrometry (MS) coupled with GC (GC-MS) offers both separation and structural identification capabilities. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification. This is particularly useful for identifying unknown impurities or degradation products. researchgate.netnih.gov For example, GC-MS has been effectively used to identify low-molecular-weight degradation products of diester lubricants, such as monoesters, other diesters, alcohols, and olefins. researchgate.net

Method development in GC for this compound would involve optimizing parameters such as the temperature program, carrier gas flow rate, and the choice of capillary column to ensure efficient separation from any potential impurities or byproducts.

Table 1: Typical GC Parameters for Diester Analysis

ParameterTypical Setting
Column Capillary column (e.g., SPB-1, Rxi-5ms) nih.govderpharmachemica.com
Injector Temperature Programmed to ensure complete vaporization without degradation
Carrier Gas Helium or Nitrogen infinitalab.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) pjoes.comnih.gov
Temperature Program Ramped to separate compounds with a range of boiling points

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC. researchgate.net For this compound, which is a relatively non-polar molecule, reversed-phase HPLC is a common approach. sielc.comsielc.com

In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A typical mobile phase for the analysis of similar compounds might consist of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com The use of a mass spectrometry (MS) compatible mobile phase, such as one containing formic acid instead of phosphoric acid, allows for the direct coupling of HPLC with MS for enhanced identification capabilities. sielc.comsielc.com

Method development in HPLC focuses on optimizing the mobile phase composition, flow rate, and column selection to achieve the desired separation and sensitivity. researchgate.net Stability-indicating HPLC methods are specifically designed to separate the active ingredient from its potential degradation products, which is crucial for assessing the stability of the compound. researchgate.net

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Degradation Product Analysis

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their size in solution. srce.hrlcms.cz This technique is particularly valuable for analyzing the degradation of polymeric materials and large molecules, where changes in molecular weight distribution can indicate the extent of degradation. lcms.czgoogleapis.com

In the context of this compound, which itself is a small molecule, SEC/GPC would be most relevant for studying its effect as an additive in a polymer matrix or for analyzing the formation of higher molecular weight degradation products. lcms.cz For instance, GPC coupled with mass spectrometry (GPC-MS) has been used to investigate leachable compounds produced by the degradation of additives in polymers. lcms.cz This powerful combination allows for the separation of degradation products by size, followed by their identification through mass spectrometry. lcms.cz Modern SEC columns with sub-3 µm particles offer improved resolution and faster analysis times. srce.hrnih.gov

Spectroscopic Characterization Techniques for Structure Elucidation and Purity Assessment

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound, making them indispensable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR provides information about the number and types of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, one would expect to see characteristic signals for the tert-butyl protons and the methylene (B1212753) protons of the decanedioate chain. The integration of the signals corresponds to the relative number of protons of each type.

¹³C NMR provides information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in the molecule gives a distinct signal. For this compound, distinct signals would be expected for the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the different methylene carbons of the decanedioate chain. bhu.ac.in

NMR is also highly effective for purity assessment, as even small amounts of impurities will give rise to their own sets of peaks in the spectrum. pitt.edusigmaaldrich.com

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H ~1.44Singlet-C(CH₃)₃
~2.18Triplet-CH₂-C=O
~1.55Multiplet-CH₂-CH₂-C=O
~1.27Multiplet-(CH₂)₄-
¹³C ~172SingletC=O
~80Singlet-C(CH₃)₃
~35Singlet-CH₂-C=O
~28Singlet-C(CH₃)₃
~29, 25Singlets-(CH₂)₆-

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule. upi.edu The technique is based on the absorption of infrared radiation by molecular vibrations.

For this compound, the most prominent absorption band in the IR spectrum would be the strong C=O stretching vibration of the ester functional group, typically appearing in the region of 1735-1750 cm⁻¹. wpmucdn.com Other characteristic absorptions would include the C-O stretching vibrations of the ester group and the C-H stretching and bending vibrations of the aliphatic and tert-butyl groups. upi.eduresearchgate.net Specifically, the presence of the tert-butyl group can be confirmed by characteristic bending vibrations around 1390 cm⁻¹ and 1365 cm⁻¹. researchgate.net FTIR can be used to monitor chemical reactions, such as the formation of the ester, or to detect the presence of impurities, for example, the absence of a broad O-H stretch would indicate the absence of carboxylic acid or alcohol impurities. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrationWavenumber (cm⁻¹)Intensity
C=O (Ester) Stretch~1735Strong
C-O (Ester) Stretch~1250 and ~1150Strong
-C(CH₃)₃ C-H Bend~1390 and ~1365Medium
-CH₂- C-H Stretch2850-2960Medium to Strong

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Fragmentation and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, MS is instrumental in confirming its molecular weight and providing structural information through controlled fragmentation. In electron impact (EI) ionization, commonly used in Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion may be observed, though it can be of low intensity for some molecules. libretexts.org The fragmentation pattern is key to identification, with characteristic losses of functional groups. For this compound, fragmentation would be expected to involve the cleavage of the tert-butyl groups and fragmentation along the decanedioate backbone.

Softer ionization techniques, such as electrospray ionization (ESI) used in Liquid Chromatography-Mass Spectrometry (LC-MS), are preferred for forming intact molecular ions, which is crucial for metabolite identification. nih.gov Tandem mass spectrometry (MS/MS) takes this a step further by selecting a specific precursor ion (e.g., the molecular ion of this compound), fragmenting it, and analyzing the resulting product ions. This process provides a highly specific fragmentation fingerprint, enhancing confidence in identification and enabling the structural elucidation of unknown metabolites. nih.govuab.edu

Metabolite identification relies on detecting mass shifts from the parent drug. Common metabolic transformations include oxidation (+16 Da), hydroxylation (+16 Da), and conjugation with moieties like glucuronic acid (+176 Da). mdpi.com By comparing the MS/MS fragmentation pattern of a suspected metabolite to that of the parent compound, researchers can pinpoint the site of metabolic modification. For instance, if a metabolite shows an m/z corresponding to [M+16+H]⁺ and its fragmentation pattern is consistent with the parent compound, it suggests the formation of a hydroxylated metabolite. mdpi.com

Table 1: Predicted Mass Spectrometry Fragments for this compound This table is based on general fragmentation principles for esters and alkyl compounds. libretexts.orglibretexts.org

Fragment DescriptionMass Change (from C₁₈H₃₄O₄, M≈314.5)Predicted Fragment m/zNotes
Loss of a tert-butyl radical-57~257A common fragmentation for compounds containing a tert-butyl group.
Loss of a tert-butoxy (B1229062) radical-73~241Cleavage of the C-O bond of the ester.
Loss of isobutylene (B52900)-56~258A rearrangement-based loss common to tert-butyl esters.
Loss of a tert-butoxycarbonyl group-101~213Loss of one of the ester functional groups.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing this compound in complex samples such as environmental matrices or biological fluids.

GC-MS and LC-MS/MS for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. researchgate.net It separates compounds based on their boiling points and interaction with a stationary phase before detection by a mass spectrometer. ifremer.fr While suitable for many organic molecules, the analysis of larger, less volatile compounds like this compound might require derivatization to increase volatility and thermal stability. sigmaaldrich.com Pyrolysis-GC-MS is another variant used to identify polymer additives by thermally degrading the sample before separation and analysis. ifremer.fr

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice for analyzing non-volatile and thermally sensitive compounds in complex mixtures. nih.govchromatographyonline.com LC separates compounds in a liquid phase, which is more compatible with molecules like this compound and its potential polar metabolites. thermofisher.com The use of tandem mass spectrometry (MS/MS) as the detector provides high selectivity and sensitivity, allowing for the detection and quantification of the target analyte even at very low concentrations in a complex matrix. nih.govnih.gov The combination of LC for physical separation with the specificity of MS/MS for detection makes it a cornerstone of modern bioanalytical and environmental analysis. lcms.czresearchgate.net

Advanced Hyphenated Techniques (e.g., LC-HRMS, GC-MS-Olfactometry)

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) offers a significant advantage over standard mass spectrometry by providing highly accurate mass measurements. animbiosci.orgnih.gov This capability allows for the determination of a molecule's elemental formula, which is a powerful tool for identifying unknown compounds like metabolites or degradation products of this compound. thermofisher.com In untargeted metabolomics studies, LC-HRMS can screen a sample for all detectable compounds and compare it against a control to find potential metabolites, which are then identified by their exact mass and fragmentation patterns. animbiosci.orgnih.gov

Gas Chromatography-Mass Spectrometry-Olfactometry (GC-MS-O) is a specialized technique that combines chemical analysis with sensory perception. nih.govtandfonline.com As compounds elute from the GC column, the effluent is split between the MS detector and a heated "sniff port," where a trained analyst can detect and describe any odors. spkx.net.cnshimadzu.com This allows for the direct correlation of a specific odor with a specific chemical compound identified by the MS. While a powerful tool for flavor, fragrance, and odor-nuisance analysis, the application of GC-MS-O specifically to this compound has not been documented in available research. nih.gov

Quantitative Analysis and Validation Protocols

For research findings to be considered reliable, the analytical methods used must be properly validated. Quantitative analysis determines the concentration of a specific analyte, such as this compound, in a sample. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.com Key validation parameters for quantitative methods, particularly for LC-MS/MS, are outlined below.

Linearity: This assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards and demonstrating a high correlation coefficient (R²) for the calibration curve, often ≥0.99. researchgate.netnih.gov

Accuracy: Accuracy measures the closeness of the experimental value to the true or accepted value. It is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. The percentage of the added analyte that is measured (recovered) indicates the method's accuracy. demarcheiso17025.com Acceptable recovery is often within an 80-120% range.

Precision: Precision refers to the degree of agreement among a series of measurements from the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a set of replicate measurements. Intra-day precision assesses variability within a single day, while inter-day precision assesses it across different days. Typically, an RSD of <15-20% is considered acceptable. researchgate.netnih.gov

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. nih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. nih.gov

Table 2: Typical Validation Parameters for a Quantitative LC-MS/MS Method This table presents representative values based on common practices in analytical chemistry. researchgate.netnih.govdemarcheiso17025.com

Validation ParameterTypical Acceptance CriterionPurpose
Linearity (R²)≥ 0.99Ensures the response is proportional to concentration.
Accuracy (% Recovery)80% - 120%Measures how close the result is to the true value.
Precision (RSD)≤ 15% (≤ 20% at LOQ)Measures the repeatability of the results.
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3Defines the smallest detectable amount.
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10Defines the smallest reliably quantifiable amount.

Computational and Theoretical Chemistry Studies of Di Tert Butyl Decanedioate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations serve as a powerful tool to elucidate the molecular structure and electronic properties of molecules like Di-tert-butyl decanedioate. These computational methods provide insights into the geometric arrangement of atoms and the distribution of electrons, which are fundamental to understanding the compound's reactivity and physical behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.netarxiv.org DFT calculations can predict various properties, including molecular geometries, energies, and spectroscopic parameters. researchgate.net For molecules with complex structures, DFT aids in the elucidation of their three-dimensional arrangement and electronic properties. mdpi.com

Conformational analysis is essential for understanding the spatial arrangement of atoms in a molecule, which can significantly influence its properties and reactivity. For a flexible molecule like this compound, with its long aliphatic chain and bulky tert-butyl groups, numerous conformations are possible.

Computational methods, such as molecular mechanics and quantum chemical calculations, are used to explore the potential energy surface and identify stable conformers. For example, in the conformational analysis of di-tert-butylcyclohexane, different conformations like chair, boat, and twist boat are evaluated to find the one with the minimum steric energy. The presence of bulky tert-butyl groups plays a critical role in determining the most stable conformation by minimizing steric hindrance. fiveable.me A similar approach can be applied to this compound to determine its preferred three-dimensional structure. The long decanedioate chain will likely adopt a staggered conformation to minimize torsional strain, while the tert-butyl groups will orient themselves to reduce steric clashes.

Density Functional Theory (DFT) Applications

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. nih.gov

The hydrolysis of esters is a fundamental chemical reaction. For this compound, this would involve the cleavage of the ester bonds to produce tert-butanol (B103910) and decanedioic acid. The mechanism of ester hydrolysis can be either acid-catalyzed or base-catalyzed.

Computational studies on similar compounds, like the hydrolysis of phosphites, have shown that the reaction proceeds through specific bond scissions. researchgate.net In the case of this compound, theoretical modeling could predict the transition state structures for both acid- and base-catalyzed hydrolysis. This would involve calculating the energy barriers for the nucleophilic attack of water or hydroxide (B78521) ion on the carbonyl carbon and the subsequent departure of the tert-butoxy (B1229062) group. The presence of bulky tert-butyl groups may influence the rate of hydrolysis due to steric hindrance around the reaction center.

The thermal decomposition of related compounds, such as di-tert-butyl peroxide, has been studied computationally, revealing that the reaction often proceeds through a first-order kinetic model. researchgate.net Similar computational approaches could be applied to model the thermal degradation of this compound, identifying the primary decomposition pathways and the associated activation energies.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The kinetics of esterification reactions are influenced by factors such as temperature, catalyst, and the molar ratio of reactants. rdd.edu.iqjxnutaolab.com Kinetic models, often based on a pseudo-homogeneous system, can be developed to describe the reaction rates. jxnutaolab.com

While specific kinetic data for the synthesis of this compound is not provided in the search results, general principles of esterification kinetics can be applied. The reaction of decanedioic acid with tert-butanol would likely be acid-catalyzed. Computational modeling could be used to investigate the reaction mechanism, including the formation of the tetrahedral intermediate and the elimination of water. The activation energy for this process could also be calculated.

Transesterification, the conversion of one ester to another, is another relevant reaction. Computational studies can help in understanding the mechanism and kinetics of such reactions. For this compound, this could involve its reaction with another alcohol to form a different diester.

Hydrolysis and Degradation Reaction Mechanisms

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational method for studying the time evolution of molecular systems, providing insights into intermolecular interactions and the effects of solvents. grafiati.comnih.gov

For this compound, MD simulations could be used to study its behavior in different solvents. The simulations would model the interactions between the solute molecule and the surrounding solvent molecules, providing information on solvation free energies and the structure of the solvation shell. The radial distribution function (RDF) can be calculated from MD trajectories to quantify the intermolecular interactions between different atoms of the solute and solvent. analis.com.my

MD simulations can also be used to study the aggregation behavior of this compound molecules in solution. By simulating a system containing multiple solute molecules, one can observe how they interact with each other and whether they form aggregates. analis.com.my This information is valuable for understanding the macroscopic properties of solutions containing this compound.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Esters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. wisdomlib.org For the class of esters, which includes this compound, these models are pivotal for predicting various endpoints, thereby guiding the design of new molecules with desired characteristics and assessing potential effects without extensive experimental testing.

The fundamental principle of QSAR/QSPR is that the structural features of a molecule, encoded by numerical values known as molecular descriptors, determine its behavior. The process generally involves developing a regression model that links these descriptors to an observed activity or property.

Methodology in Ester QSAR/QSPR Studies

The development of a robust QSAR/QSPR model for esters typically follows a structured workflow:

Data Set Curation : A dataset of esters with measured experimental values for the property or activity of interest is compiled. researchgate.net This set is often divided into a training set, used to build the model, and a test set (or external validation set), used to evaluate its predictive power on compounds not used in model generation. researchgate.netnih.gov

Molecular Descriptor Calculation : For each ester in the dataset, a wide range of molecular descriptors are calculated using specialized software like Dragon. researchgate.netnih.gov These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors : Describe the atomic connectivity and branching (e.g., Balaban index). nih.gov

Physicochemical descriptors : Relate to properties like lipophilicity (e.g., ClogP, the calculated n-octanol/water partition coefficient). nih.gov

Geometrical (3D) descriptors : Pertain to the molecule's size and shape (e.g., van der Waals surface area). nih.gov

Quantum-chemical descriptors : Derived from quantum mechanics calculations, describing electronic properties like dipole moment and orbital energies. nih.gov

Variable Selection and Model Generation : From the large pool of calculated descriptors, a subset that has the most significant correlation with the activity or property is selected. Techniques like Genetic Algorithms (GA) are often employed for this purpose. nih.govmdpi.com Once the most relevant descriptors are identified, a mathematical model is constructed, commonly using Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression. nih.govnih.govmdpi.com

Model Validation : The generated model's robustness and predictive capability are rigorously assessed. Common validation techniques include:

Internal Validation : Leave-One-Out (LOO) cross-validation (Q² or q²) is a widely used method where the model is repeatedly built with one compound omitted from the training set and then used to predict the activity of that omitted compound. nih.govnih.gov

External Validation : The model's ability to predict the activity of the independent test set is evaluated. nih.gov

Y-scrambling : The biological activity values are randomly shuffled to ensure the original model's statistics are not due to chance correlation. nih.gov

Applications in Ester Modeling

QSAR and QSPR studies have been applied to various classes of esters to predict a range of endpoints.

Toxicity Prediction : Researchers have developed QSAR models to predict the aquatic toxicity of aliphatic esters towards organisms like Tetrahymena pyriformis. researchgate.netnih.gov One such study resulted in a statistically significant model using just two molecular descriptors, demonstrating its utility for designing similar compounds and predicting their toxicity. nih.gov

Antimicrobial Activity : In the context of drug discovery, QSAR models have been created for pyrazinoate esters to predict their antituberculosis activity. nih.gov Descriptors such as the Balaban index, ClogP, and van der Waals surface area were found to be important for activity, providing a tool to optimize future antituberculosis agents. nih.gov Similarly, models for cinnamate (B1238496) esters have been developed to understand their antileishmanial and antitrypanosomal activity, revealing a strong dependence on the number and type of polar atoms. mdpi.com

Physicochemical Properties : QSPR models are frequently used to predict physicochemical properties that are crucial for a compound's behavior and fate. Studies have focused on predicting the gas chromatography (GC) retention indices for esters on various stationary phases, which is valuable in analytical chemistry and for identifying unknown flavor and fragrance compounds. conicet.gov.ar Other models have successfully predicted the lipophilicity (LogP) of benzoyloxyacetamide esters, offering insights for drug design. wisdomlib.org

Illustrative Data from Ester QSAR Studies

While specific computational studies on this compound are not prominently available in the literature, the statistical parameters from published QSAR models for other esters illustrate the performance of these approaches. The tables below show examples of the statistical quality achieved in these models.

Table 1: Example of Statistical Parameters for an Aliphatic Ester Aquatic Toxicity QSAR Model

ParameterValueDescription
0.899The coefficient of determination, indicating a good fit of the model to the training set data. researchgate.netnih.gov
Q² (LOO)0.928The cross-validated coefficient of determination, indicating high internal predictivity. researchgate.netnih.gov
F137.73The F-statistic value, indicating the statistical significance of the regression model. researchgate.netnih.gov
RMSE0.263The Root Mean Square Error, representing the deviation between predicted and observed values. researchgate.netnih.gov

This table is based on data for predicting the toxicity (log 1/IGC50) of aliphatic esters towards Tetrahymena pyriformis. researchgate.netnih.gov

Table 2: Example of Statistical Parameters for an Antituberculosis Pyrazinoate Ester QSAR Model

ParameterValueDescription
N (Training Set)32The number of compounds used to build the model. nih.gov
N (Test Set)11The number of compounds used to validate the model's external predictivity. nih.gov
0.68The coefficient of determination for the training set. nih.gov
0.59The leave-one-out cross-validated correlation coefficient. nih.gov
External Prediction73%The predictive power of the model on the external test set. nih.gov

This table is based on data for a QSAR model of pyrazinoate esters against M. tuberculosis. nih.gov

These examples underscore the utility of QSAR/QSPR modeling for the ester class of compounds. By correlating structural descriptors with specific properties, these computational methods provide a powerful and efficient avenue for scientific investigation, enabling the prediction of a compound's behavior and guiding further research.

Advanced Applications and Research Prospects of Di Tert Butyl Decanedioate in Materials Science and Green Chemistry

Exploration in Sustainable Chemical Processes

Design of Environmentally Benign Synthetic Routes

The industrial synthesis of esters has traditionally relied on methods that often involve harsh conditions and environmentally challenging catalysts. In response, green chemistry principles have spurred the development of cleaner, more efficient routes for producing Di-tert-butyl decanedioate and related compounds. A significant advancement in this area is the move away from traditional acid catalysis to more sophisticated and benign systems.

One promising green approach involves the use of Di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640), as the source for the tert-butyl group. wikipedia.orgrsc.org This reagent is widely utilized in organic synthesis for introducing the Boc protecting group and offers a mild pathway for esterification. wikipedia.orgfishersci.com A novel and highly efficient method has been developed for synthesizing tert-butyl esters using Boc anhydride under solvent-free and base-free conditions, facilitated by electromagnetic milling. rsc.org This sustainable technique operates without external heating, making it particularly attractive for eco-friendly synthesis and the modification of sensitive molecules. rsc.org Such a process avoids the use of hazardous solvents and corrosive acids, minimizing waste and energy consumption.

Another cornerstone of green ester synthesis is the use of biocatalysts, particularly immobilized lipases. mdpi.comdntb.gov.ua Lipase-catalyzed esterification can be performed under mild conditions and often exhibits high selectivity, reducing the formation of byproducts. dntb.gov.ua Research on the synthesis of various long-chain carboxylic acid esters has demonstrated the excellent performance of immobilized lipases, which can be reused, further enhancing the economic and environmental viability of the process. mdpi.com

Furthermore, efforts are being made to replace homogeneous acid catalysts, which are difficult to separate from the reaction mixture and can cause equipment corrosion, with solid heterogeneous catalysts. researchgate.net Materials like ion-exchange resins are being investigated for the esterification of carboxylic acids with tert-butanol (B103910), offering the benefits of easy separation and recyclability. researchgate.net The development of these clean synthetic methods is crucial for the large-scale, sustainable production of this compound. google.com

Table 1: Comparison of Catalytic Methods for tert-Butyl Ester Synthesis

Catalyst System Carboxylic Acid Example Alcohol Key Advantages Reference(s)
Dowex 50Wx8 Acetic Acid tert-Butanol Heterogeneous catalyst, easy to separate and recycle, avoids corrosive liquid acids. researchgate.net
DMAP / Calcined Hydrotalcite Phenylacetic Acid tert-Butanol Efficient for sterically hindered alcohols, calcined hydrotalcite is a solid base catalyst. researchgate.net
Di-tert-butyl dicarbonate Various (Source of tert-butyl group) Solvent-free, base-free, neutral conditions, suitable for sensitive substrates. rsc.org
Immobilized Lipase Short and Long-Chain Acids Various Alcohols Mild reaction conditions, high selectivity, reusable biocatalyst, environmentally friendly. mdpi.comdntb.gov.ua

Valorization of Decanedioic Acid and tert-Butanol Feedstocks

The concept of valorization—transforming waste or low-value bulk chemicals into higher-value products—is central to modern biorefining and sustainable chemistry. Both decanedioic acid and tert-butanol, the precursors to this compound, are key platform chemicals whose value can be significantly enhanced through targeted synthesis.

Valorization of Decanedioic Acid

Decanedioic acid, also known as sebacic acid, is a dicarboxylic acid that can be derived from renewable resources like castor oil. It serves as a versatile building block for a range of valuable products. researchgate.net Its applications include the synthesis of polyamides, polyesters, plasticizers, and lubricants. researchgate.net The conversion of decanedioic acid into its diesters, such as Dimethyl sebacate (B1225510) or Dibutyl sebacate, is a common valorization strategy. lookchem.comnih.gov

The synthesis of this compound represents a specific and advanced form of this valorization. By esterifying decanedioic acid with tert-butanol, a molecule is created that combines a flexible long-chain aliphatic backbone with bulky, sterically hindering terminal groups. This structure is sought after for applications such as high-performance lubricants, plasticizers for polymers, and as a specialty chemical intermediate. Non-catalytic esterification of decanedioic acid has been successfully demonstrated under near- and supercritical alcohol conditions, achieving high yields of diesters in short reaction times, which presents an economical and environmentally favorable route. researchgate.net

Valorization of tert-Butanol

Tert-butanol is a valuable C4 alcohol that is widely used as a solvent and a chemical intermediate. Its valorization is often achieved by leveraging its bulky tert-butyl group in alkylation reactions. In the context of esterification, reacting tert-butanol with a carboxylic acid introduces this sterically demanding group, which can confer enhanced thermal stability and specific solubility properties to the resulting ester. researchgate.net

However, the esterification of carboxylic acids with tert-butanol is known to be challenging due to the steric hindrance of the tertiary alcohol. researchgate.netresearchgate.net Kinetic studies on the esterification of acetic acid with tert-butanol have shown that the reaction rate is influenced by temperature, catalyst loading, and the molar ratio of the reactants. researchgate.net The catalytic etherification of glycerol (B35011) with tert-butanol to produce tert-butyl glycerol ethers further demonstrates the utility of tert-butanol as a source of bulky functional groups, although it also highlights the complexities of such reactions. mdpi.comacs.org Overcoming these synthetic hurdles through advanced catalysis is key to the efficient valorization of tert-butanol into high-value specialty esters like this compound. researchgate.net

Future Research Directions for Sterically Hindered Long-Chain Esters

The unique properties of sterically hindered long-chain esters, such as this compound, position them as materials with significant future potential. However, realizing this potential requires focused research to address current limitations and explore new applications.

A primary area for future research is the development of novel catalytic systems. The synthesis of these esters is often hampered by the low reactivity of sterically hindered alcohols. acs.org Future catalysts must be able to function efficiently under mild conditions to overcome the steric barriers without causing degradation of the long aliphatic chain. researchgate.net This could involve the design of advanced nanostructured catalysts, phase-transfer catalysts, or highly active and stable biocatalysts tailored for these specific transformations. mdpi.comorgsyn.org

Another critical research direction is the detailed investigation of the structure-property relationships in materials incorporating these esters. For example, in lubricant applications, the bulky tert-butyl groups can influence miscibility with refrigerant fluids and affect properties like viscosity and pour point. researchgate.net A deeper understanding of how the chain length and the nature of the sterically hindering group affect material performance is needed. This knowledge will enable the rational design of esters with tailored properties for specific applications, from advanced lubricants to high-performance polymers and plasticizers.

Furthermore, the exploration of dynamic and adaptive materials based on these structures is a promising frontier. Research into polymers containing hindered urea (B33335) bonds that can reversibly dissociate suggests a potential pathway for creating self-healing and recyclable materials. illinois.edu Investigating whether sterically hindered ester linkages could be designed to exhibit similar dynamic covalent behavior could open up new applications in smart materials and circular economies.

Finally, expanding the portfolio of these esters by utilizing a wider range of bio-based long-chain dicarboxylic acids and bulky alcohols will be crucial. As biorefinery technologies advance, a greater variety of renewable feedstocks will become available, allowing for the synthesis of a diverse library of sterically hindered long-chain esters with a broad spectrum of properties and applications. researchgate.netresearchgate.net

Q & A

Q. How should researchers statistically analyze low-reproducibility results in catalytic studies using this compound?

  • Methodological Answer : Employ mixed-effects models to account for batch-to-batch variability in synthesis. Use principal component analysis (PCA) to identify confounding factors (e.g., moisture content, catalyst purity). Report confidence intervals and effect sizes instead of relying solely on p-values .

Q. What computational tools can predict the compound’s behavior in novel solvent systems?

  • Methodological Answer : Utilize COSMO-RS to simulate solubility parameters and Hansen solubility spheres. Validate predictions with experimental cloud point measurements or phase diagrams. Cross-check with molecular dynamics (MD) simulations to assess solute-solvent interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.